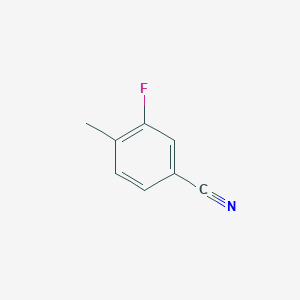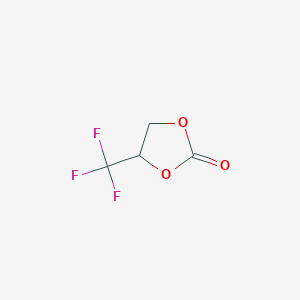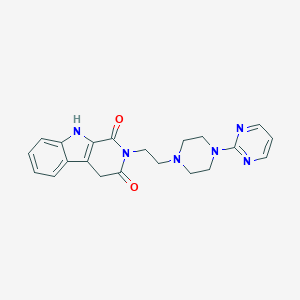
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-, also known as PDB, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- involves its interaction with various proteins and enzymes in the body. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit the activity of CK2, which is involved in cell proliferation and survival. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In addition, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins.
Biochemical and Physiological Effects
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to reduce inflammation and oxidative stress in the body, which can have a positive effect on overall health. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its wide range of potential applications in various fields of research. However, one limitation of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its cost, which may limit its accessibility for some researchers.
Future Directions
There are many potential future directions for research on 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be further studied for its potential as a therapeutic agent for various types of cancer. In inflammation research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as an anti-inflammatory agent for various inflammatory diseases. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as a neuroprotective agent for various neurological disorders. Additionally, the development of new synthesis methods for 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- can be achieved through various methods, including the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by cyclization with maleic anhydride. Another method involves the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by reduction with sodium borohydride. Both methods have been reported to yield high purity 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-.
Scientific Research Applications
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
184691-42-7 |
|---|---|
Product Name |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- |
Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C21H22N6O2/c28-18-14-16-15-4-1-2-5-17(15)24-19(16)20(29)27(18)13-10-25-8-11-26(12-9-25)21-22-6-3-7-23-21/h1-7,24H,8-14H2 |
InChI Key |
YZFMDALAWOVLHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Other CAS RN |
184691-42-7 |
synonyms |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidin yl)-1-piperazinyl)ethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



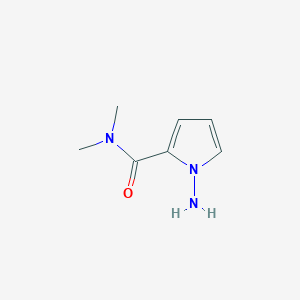
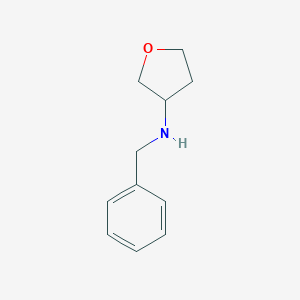
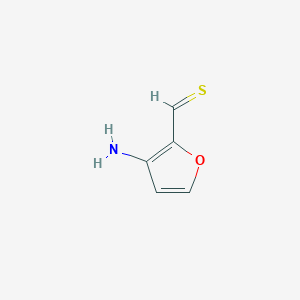
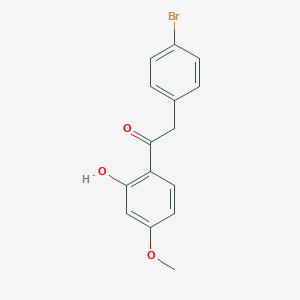
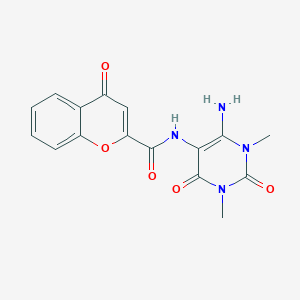
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)


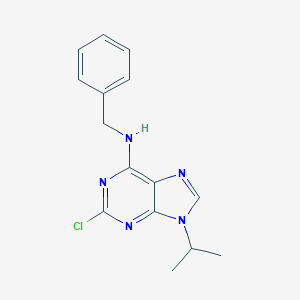
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
